molecular formula C13H17ClO3 B14047145 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one

1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one

Cat. No.: B14047145
M. Wt: 256.72 g/mol
InChI Key: NQTMAKAHRNQRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one is a chemical compound of interest in organic and medicinal chemistry research. While specific studies on this exact molecule are limited, research on closely related chloro- and alkoxyphenyl-containing propanones provides strong indications of its potential utility. These structurally similar compounds are frequently investigated as key intermediates in the synthesis of complex organic molecules, particularly those with biological activity . For instance, analogs such as 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide have been synthesized and shown to exhibit significant effects on smooth muscle contractility, acting through mechanisms that involve the modulation of intracellular calcium levels and the activation of cAMP-dependent signaling pathways . Furthermore, compounds featuring the 3,4-diethoxyphenyl moiety are often explored as precursors in the development of pharmacologically active molecules, including those that interact with neurotransmitter systems . As a chloro-phenylpropanone derivative, this compound offers researchers a versatile building block for the construction of more complex chemical architectures. It is intended for use in chemical synthesis, biochemical profiling, and basic research applications. This product is for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

1-chloro-1-(3,4-diethoxyphenyl)propan-2-one

InChI

InChI=1S/C13H17ClO3/c1-4-16-11-7-6-10(13(14)9(3)15)8-12(11)17-5-2/h6-8,13H,4-5H2,1-3H3

InChI Key

NQTMAKAHRNQRAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)OCC

Origin of Product

United States

Preparation Methods

Chlorination of 1-(3,4-diethoxyphenyl)propan-2-one

  • Starting Material : 1-(3,4-diethoxyphenyl)propan-2-one, which can be synthesized or procured commercially.
  • Reagents : Chlorinating agents such as N-chlorosuccinimide, molecular chlorine, or polychloroalkanes (e.g., hexachloroethane) are commonly employed.
  • Solvent : An inert organic solvent like dichloromethane (CH₂Cl₂) is preferred to minimize side reactions.
  • Reaction Conditions : The reaction is typically carried out at low temperatures (0–5°C) to control reaction kinetics and prevent decomposition or over-chlorination.
  • Procedure : The ketone is dissolved in the solvent, and the chlorinating agent is added slowly under stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or other analytical techniques.
  • Isolation : After completion, the reaction mixture is quenched, and the product is purified by distillation or recrystallization to achieve high purity.

Alternative Synthetic Routes and Related Compounds

While direct literature on 1-chloro-1-(3,4-diethoxyphenyl)propan-2-one is limited, analogous compounds such as 1-chloro-1-(3,5-diethoxyphenyl)propan-2-one have been synthesized using similar chlorination strategies, indicating the general applicability of this method for diethoxy-substituted phenyl propanones.

Example from Patent Literature for Related Compounds

  • A related approach involves the reaction of 1-(3,4-dimethoxyphenyl)propan-2-one with chlorinating agents under nitrogen atmosphere, followed by crystallization and purification steps. This method includes temperature control, seeding to initiate crystallization, and vacuum drying to obtain the hydrochloride salts or free bases with yields ranging from 50% to 80% depending on conditions.
  • Lithiation of methoxy-substituted benzenes followed by chlorination with N-chlorosuccinimide or polychloroalkanes is a known method for preparing chlorinated aromatic intermediates, which can be adapted for ethoxy-substituted analogs.

Data Table: Typical Reaction Parameters for Chlorination

Parameter Typical Value/Condition Notes
Starting material 1-(3,4-diethoxyphenyl)propan-2-one Commercially available or synthesized
Chlorinating agent N-chlorosuccinimide, Cl₂, hexachloroethane N-chlorosuccinimide preferred for selectivity
Solvent Dichloromethane (CH₂Cl₂) Inert, low boiling point
Temperature 0–5°C Controls reaction rate and side reactions
Reaction time 1–4 hours Monitored by TLC
Work-up Quench with water, extraction Organic layer separated, dried, evaporated
Purification Recrystallization or distillation Ensures high purity
Yield Typically 60–80% Dependent on precise conditions

Chemical Reactions Analysis

1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the diethoxyphenyl group can engage in aromatic interactions. These interactions can modulate the activity of biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Ethoxy Groups

Compounds such as 1-(3,4-dimethoxyphenyl)propan-2-one () and 1-(3,4-diethoxyphenyl)propan-2-one differ in their alkoxy substituents. For example:

  • Solubility : Ethoxy groups may reduce aqueous solubility compared to methoxy analogs due to increased hydrophobicity.
Compound Molecular Formula Molecular Weight Key Substituents Notable Reactivity
1-(3,4-Dimethoxyphenyl)propan-2-one C11H14O3 194.23 g/mol 3,4-OCH3 Leuckart reaction (amine synthesis)
1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one C13H17ClO3 268.73 g/mol 3,4-OCH2CH3, Cl Likely Friedel–Crafts acylation

Chlorinated Propanone Derivatives

Chlorine substitution at the propanone position significantly impacts reactivity. Comparisons include:

  • 1-Chloro-1-(4-fluorophenyl)propan-2-one (): Fluorine’s strong electron-withdrawing effect enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attacks. Boiling Point: Not reported, but molecular weight (186.61 g/mol) is lower than the diethoxy analog.
  • 1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one ():

    • The trifluoromethyl group (-CF3) is highly electron-withdrawing, further activating the ketone toward nucleophilic substitution.
    • Molecular Weight: 232.62 g/mol (C10H8ClF3O).
  • 1-Chloro-3-(3-chlorophenyl)propan-2-one ():

    • Dichlorination increases molecular weight (203.07 g/mol) and density (1.275 g/cm³).
    • Reactivity: Dual chloro groups may promote elimination or dimerization pathways .

Hydrazone and Heterocyclic Derivatives

Compounds like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one () demonstrate how hydrazone formation modifies reactivity:

  • Synthesis : Derived from diazonium salt reactions (), these derivatives are intermediates for pyrazoles and other heterocycles.
  • Crystallography : Planar molecular geometry and N–H⋯O hydrogen bonding influence packing and stability .
  • Contrast with Target Compound: The absence of a hydrazinylidene group in this compound suggests divergent applications, favoring direct substitution over cyclization.

Propenone and Enone Analogs

1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives () feature α,β-unsaturated ketones (enones), enabling conjugation and Michael addition reactions. In contrast, the saturated propan-2-one structure of the target compound lacks this reactivity, highlighting its suitability for nucleophilic acyl substitutions rather than conjugate additions .

Biological Activity

1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one is a chlorinated ketone compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H17ClO3
  • Molecular Weight : 256.72 g/mol

The structure features a chloro group attached to a propan-2-one moiety and a diethoxy-substituted phenyl group. This configuration allows for diverse chemical reactions and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Interaction : The compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or altering protein function. This suggests its role as a prodrug that may require metabolic activation to exert its effects.
  • Antimicrobial Properties : Preliminary studies have shown that derivatives of similar compounds exhibit antimicrobial activity against various pathogens, indicating that this compound may possess similar properties .
  • Antioxidant Activity : The compound's derivatives have demonstrated antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems .

Case Studies and Experimental Data

  • Antimicrobial Evaluation : In vitro studies on related compounds have indicated significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various bacterial strains. These studies suggest that the compound could be developed as an antimicrobial agent .
  • Cytotoxicity Studies : In tests involving cancer cell lines, compounds structurally similar to this compound showed varied cytotoxic effects. For instance, certain derivatives were more cytotoxic against glioblastoma cells compared to triple-negative breast cancer cells .
  • Mechanistic Insights : Research has indicated that compounds like chalcones (which share structural similarities) can inhibit cancer cell proliferation through mechanisms involving the STAT3 and NF-kB signaling pathways. This points towards a possible therapeutic application for this compound in oncology .

Comparative Analysis of Similar Compounds

The following table summarizes the similarities and unique features of structurally related compounds:

Compound NameMolecular FormulaSimilarity IndexUnique Features
3-Chloro-1-(3,5-dichlorophenyl)propan-2-oneC13H12Cl2O0.92Contains dichloro substituents enhancing reactivity
3-Chloro-1-(3,4-dimethoxyphenyl)propan-2-oneC13H16ClO30.90Features methoxy groups influencing solubility
3-Chloro-1-(p-tolyl)propan-2-oneC11H13ClO0.88Contains a methyl group affecting sterics

The unique combination of diethoxy groups along with the chlorinated ketone structure differentiates it from these similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.